3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde 3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde
Brand Name: Vulcanchem
CAS No.: 222168-23-2
VCID: VC5119831
InChI: InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3
SMILES: C[Si](C)(C)C#CC1=C(N=CC=C1)C=O
Molecular Formula: C11H13NOSi
Molecular Weight: 203.316

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde

CAS No.: 222168-23-2

Cat. No.: VC5119831

Molecular Formula: C11H13NOSi

Molecular Weight: 203.316

* For research use only. Not for human or veterinary use.

3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde - 222168-23-2

Specification

CAS No. 222168-23-2
Molecular Formula C11H13NOSi
Molecular Weight 203.316
IUPAC Name 3-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde
Standard InChI InChI=1S/C11H13NOSi/c1-14(2,3)8-6-10-5-4-7-12-11(10)9-13/h4-5,7,9H,1-3H3
Standard InChI Key FOOUHPYHXCKPQB-UHFFFAOYSA-N
SMILES C[Si](C)(C)C#CC1=C(N=CC=C1)C=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines a pyridine backbone with two functional groups:

  • Aldehyde group at position 2, enabling nucleophilic additions and condensations.

  • Trimethylsilyl (TMS)-protected ethynyl group at position 3, offering stability while retaining reactivity for subsequent desilylation or cross-coupling.

The TMS group acts as a protective moiety, preventing premature reactions of the ethynyl group during synthesis. This design allows selective deprotection under mild conditions, making the compound valuable in multi-step syntheses .

Physicochemical Properties

Key properties include:

  • Solubility: Highly soluble in polar aprotic solvents (e.g., tetrahydrofuran, dichloromethane) but insoluble in water.

  • Stability: Sensitive to moisture and oxygen; requires storage under inert atmospheres at low temperatures (-20°C).

  • Spectroscopic signatures:

    • 1H^1\text{H} NMR: Aldehyde proton at δ 9.8–10.0 ppm; ethynyl proton as a singlet at δ 2.5–3.0 ppm.

    • IR: Stretching vibrations at ~2100 cm⁻¹ (C≡C) and ~1700 cm⁻¹ (C=O).

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a Sonogashira coupling between 3-bromopicolinaldehyde and trimethylsilylacetylene (TMSA). A representative procedure includes:

Step 1: Preparation of 3-bromopicolinaldehyde via bromination of picolinaldehyde using N\text{N}-bromosuccinimide (NBS) under radical conditions.
Step 2: Sonogashira coupling with TMSA using Pd(PPh3)2Cl2\text{Pd(PPh}_3\text{)}_2\text{Cl}_2 (2–5 mol%), CuI (5 mol%), and triethylamine in THF at 60–80°C .

3-Bromopicolinaldehyde+TMSAPd/Cu, base3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde\text{3-Bromopicolinaldehyde} + \text{TMSA} \xrightarrow{\text{Pd/Cu, base}} \text{3-(2-(Trimethylsilyl)ethynyl)picolinaldehyde}

Yield: 65–75% after column chromatography (hexane/ethyl acetate) .

Reactivity and Functionalization

Desilylation and Cross-Coupling

The TMS group is readily removed using K2CO3\text{K}_2\text{CO}_3 in methanol, exposing the ethynyl group for further reactions:

  • Sonogashira couplings with aryl halides to form extended π-conjugated systems.

  • Click chemistry with azides for triazole formation (e.g., CuAAC reactions) .

Aldehyde-Directed Transformations

The aldehyde participates in:

  • Condensations: Formation of imines or hydrazones for Schiff base ligands.

  • Nucleophilic additions: Grignard or organozinc reagents yield secondary alcohols.

Applications in Scientific Research

Kinase Inhibitor Development

Derivatives of this compound have shown promise as kinase inhibitors. For instance:

  • In vitro studies: A derivative exhibited IC₅₀ values of 120 nM against EGFR (epidermal growth factor receptor) in non-small cell lung cancer cells.

  • Molecular docking: Strong binding affinity (-9.2 kcal/mol) to EGFR’s ATP-binding site, rationalizing its inhibitory activity.

Protease Profiling

The aldehyde moiety enables covalent modification of protease active sites. In chemoproteomics, it has been used to:

  • Identify cleavage sites of caspases via the CHOPPER technique.

  • Profile subtilisin/kexin proteases using PICS2 (Proteomic Identification of Cleavage Sites).

Metal-Organic Frameworks (MOFs)

As a ligand, the compound forms stable complexes with transition metals (e.g., Pd, Cu). A Pd complex catalyzed Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴ .

Conjugated Polymers

Incorporated into polythiophene backbones, it enhances charge carrier mobility (up to 2.1 cm²/V·s) in organic field-effect transistors (OFETs).

Comparative Analysis with Structural Analogues

The compound’s performance is contextualized against related derivatives:

CompoundSubstituent PositionKey ApplicationEfficacy/Performance
3-(TMS-ethynyl)picolinaldehyde3Kinase inhibitionIC₅₀ = 120 nM (EGFR)
4-(TMS-ethynyl)picolinaldehyde4MOF catalysisTON = 12,000
5-Ethynylpicolinaldehyde5Protease profilingIdentified 15 novel caspase sites

Future Directions and Challenges

Expanding Synthetic Utility

  • Photocatalysis: Leveraging visible-light-mediated reactions for C–H functionalization.

  • Asymmetric synthesis: Developing chiral variants via kinetic resolution or organocatalysis.

Biomedical Applications

  • PROTACs: Utilizing the aldehyde for targeted protein degradation.

  • In vivo studies: Evaluating pharmacokinetics and toxicity profiles in animal models.

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